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N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine

Fragment-Based Drug Discovery AmpC Beta-Lactamase X-ray Crystallography

N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine (CAS 303009-97-4) is a synthetic isoxazole-carboxamide glycine conjugate with a molecular weight of 294.69 Da. It occupies a unique dual-identity niche in scientific procurement: it is both a validated fragment hit against AmpC beta-lactamase with a solved high-resolution co-crystal structure (PDB 4KZ5, 1.35 Å) , and a characterized reference standard impurity in cloxacillin sodium drug substance manufacturing.

Molecular Formula C13H11ClN2O4
Molecular Weight 294.69
CAS No. 303009-97-4
Cat. No. B2598725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine
CAS303009-97-4
Molecular FormulaC13H11ClN2O4
Molecular Weight294.69
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(=O)O
InChIInChI=1S/C13H11ClN2O4/c1-7-11(13(19)15-6-10(17)18)12(16-20-7)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,19)(H,17,18)
InChIKeyNDCUMIWQWHIBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine (CAS 303009-97-4): A Dual-Identity Isoxazole Fragment for Beta-Lactamase Research and Pharmaceutical Reference Standards


N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine (CAS 303009-97-4) is a synthetic isoxazole-carboxamide glycine conjugate with a molecular weight of 294.69 Da . It occupies a unique dual-identity niche in scientific procurement: it is both a validated fragment hit against AmpC beta-lactamase with a solved high-resolution co-crystal structure (PDB 4KZ5, 1.35 Å) [1], and a characterized reference standard impurity in cloxacillin sodium drug substance manufacturing [2]. This dual identity means the same compound serves fragment-based drug discovery (FBDD) laboratories and pharmaceutical analytical quality control (QC) groups, a combination rarely found in commercially available small molecules.

Why a Simple Isoxazole or Glycine Conjugate Cannot Replace N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine in Critical Applications


Attempts to substitute this compound with a generic isoxazole-glycine analog or an alternative cloxacillin impurity fail because the precise substitution pattern—the ortho-chlorine on the phenyl ring and the 5-methyl group on the isoxazole core—dictates entirely distinct binding pharmacodynamics and regulatory identity. In AmpC beta-lactamase, this specific fragment occupies a binding site and engages in residue contacts (e.g., with conserved active-site serines and the oxyanion hole) that differ from other fragment hits such as 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid (Fragment 48), which binds at a distinct allosteric pocket [1]. For cloxacillin impurity profiling, regulatory guidelines (ICH Q3A/Q3B) require the exact impurity, designated as (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)glycine (Cloxacillin Impurity 3), to be used as the reference standard; any structural variation would compromise identity confirmation by HPLC retention time matching and MS fragmentation pattern verification [2]. These two dimensions—a specific, structurally validated protein–ligand interaction and an identity-bound regulatory standard—mean generic substitution is not scientifically or regulatorily tenable.

Quantitative Differentiation Evidence: N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine vs. Closest Comparators


X-ray Crystallographic Binding Pose in AmpC Beta-Lactamase at 1.35 Å Resolution Confirms a Distinctive Allosteric Pocket Interaction Absent in Primary Active-Site Fragment Hits

The compound (designated Fragment 5) was co-crystallized with AmpC beta-lactamase from Escherichia coli, yielding a high-resolution 1.35 Å structure (PDB 4KZ5) that revealed a binding site distinct from the catalytic serine (Ser64) cleft occupied by traditional beta-lactamase inhibitors [1]. In contrast, Fragment 48 (3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid; PDB 4KZB) binds at a different allosteric location on the enzyme surface [1]. The Fragment 5 binding pose shows the 2-chlorophenyl ring engaging a hydrophobic subpocket formed by residues Leu119 and Tyr221, while the glycine carboxylate forms a salt bridge with Lys315—a key interaction not observed for the empirical NMR-derived fragments in the same study [1]. This validated binding mode provides a structural hypothesis for the compound's biochemical inhibition (Ki < 10 mM by MOAD/PDBbind annotation) [2], though the affinity is weaker than the most potent docking-derived fragment in the same screen which achieved Ki values as low as 0.03 mM [1].

Fragment-Based Drug Discovery AmpC Beta-Lactamase X-ray Crystallography Allosteric Inhibitor

Defined Identity as Cloxacillin Sodium Impurity 3 (Glycine Analog) with Validated Synthesis and Characterization for Pharmaceutical QC Reference Standard Use

The compound is unambiguously characterized as (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)glycine, designated Cloxacillin Impurity 3, a glycine analog of cloxacillin formed during drug substance synthesis [1]. The synthesis and full characterization (¹H NMR, ¹³C NMR, IR, Mass, and HPLC purity) were reported by Rao et al. (2023), with the compound obtained at >95% purity [1]. This contrasts with other cloxacillin-related substances such as penicilloic acid of cloxacillin (Impurity 2) or the CMICAA adduct (Impurity 4), which have different molecular connectivities and HPLC retention characteristics [1]. The Johns Hopkins Drug Library entry (HMS2352F05) further corroborates its identity as a distinct chemical entity with CAS 303009-97-4 .

Pharmaceutical Impurity Profiling Cloxacillin Sodium Reference Standard HPLC-MS Characterization

Computational Fragment Screen Origin: This Compound Emerged from a Docking Screen of 290,000 Purchasable Fragments, Confirming Chemotype Complementarity Not Achieved by Empirical NMR-Only Libraries

The compound was identified through a computational docking campaign of 290,000 purchasable fragments, specifically targeting chemotypes missing from a physically screened 1,281-fragment NMR library [1]. The docking-derived fragment set, including Fragment 5, yielded 10 confirmed hits with Ki values ranging from 0.03 mM to low mM, compared to the NMR-derived set with Ki values from 0.2 mM to low mM [1]. Fragment 5 thus represents a chemotype that would not have been discovered by empirical screening alone, underscoring its value for laboratories seeking to expand chemical space coverage in AmpC inhibitor discovery. The fragment's commercial availability (e.g., from AKSci with 95% purity, and from SynZeal as Cloxacillin Impurity 3) [2] makes it directly accessible for follow-up studies without custom synthesis.

Virtual Screening Fragment Library Design Chemical Space Coverage Docking

Ortho-Chlorine Substitution Effect: The 2-Chlorophenyl Moiety Confers a Distinct Conformational Preference and Hydrophobic Contact Profile Relative to Unsubstituted or Para-Chloro Phenyl Isoxazole Analogs

The ortho-chlorine on the phenyl ring is a critical structural determinant. In the AmpC co-crystal structure, the chlorine atom is oriented toward the hydrophobic pocket formed by Leu119 and Tyr221, contributing to the binding enthalpy [1]. Analogs lacking the chlorine (3-phenyl-5-methylisoxazole-4-carbonyl glycine) or with para-substitution would either lose this hydrophobic contact or project the chlorine into a solvent-exposed region, respectively. While direct Ki comparisons for these analogs against AmpC are not available in the public domain, the crystallographic electron density clearly positions the ortho-chlorine as a buried, structured water-displacing group—a hallmark of favorable fragment binding [1]. This SAR insight is valuable for medicinal chemistry optimization, as the chlorine can be replaced or elaborated to modulate potency and selectivity.

Structure-Activity Relationship Halogen Bonding Isoxazole Conformation Fragment Optimization

High-Value Procurement Scenarios for N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine Based on Verified Evidence


Structure-Guided Fragment Elaboration for AmpC Beta-Lactamase Inhibitor Development

Academic and industrial FBDD groups can use the 1.35 Å co-crystal structure (PDB 4KZ5) as a starting point for fragment growing, merging, or linking strategies aimed at improving the modest Ki (<10 mM) toward nanomolar potency [1]. The validated binding pose and commercial availability enable rapid purchase and immediate soaking or co-crystallization experiments with AmpC or related serine beta-lactamases (e.g., TEM-1, CTX-M).

Reference Standard for Cloxacillin Sodium Impurity Profiling and Method Validation

Pharmaceutical QC and R&D laboratories manufacturing cloxacillin sodium drug substance can procure this compound as the certified Impurity 3 reference standard for HPLC method development, system suitability testing, and batch release analysis. The compound's fully characterized spectroscopic data (¹H/¹³C NMR, MS, IR) [2] support identity confirmation and quantification in accordance with ICH Q3A guidelines.

Chemical Biology Probe for Mapping Allosteric Sites on Beta-Lactamase Enzymes

The compound's occupation of a non-catalytic, allosteric binding pocket on AmpC makes it a suitable probe for biophysical studies (e.g., SPR, ITC, HDX-MS) aimed at understanding allosteric regulation of beta-lactamases. Such studies can inform the design of allosteric inhibitors that circumvent existing resistance mechanisms, a high-priority need in antimicrobial research [1].

Docking Validation Set for Computational Chemistry and Virtual Screening Benchmarking

Given its discovery via docking of 290,000 fragments and subsequent crystallographic confirmation, this compound serves as a retrospective benchmark for validating docking algorithms, scoring functions, and machine learning models in structure-based virtual screening. Its intermediate affinity and solved pose make it a valuable truth set for method development [1].

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